molecular formula C8H5ClF3NO2 B13086445 2-(Chloromethyl)-1-nitro-4-(trifluoromethyl)benzene

2-(Chloromethyl)-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B13086445
M. Wt: 239.58 g/mol
InChI Key: CVIRIWBEHBOMHY-UHFFFAOYSA-N
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Description

    2-(Chloromethyl)-1-nitro-4-(trifluoromethyl)benzene: is an organic compound with the chemical formula CHClF.

  • It consists of a benzene ring substituted with chloromethyl and nitro groups at specific positions, along with a trifluoromethyl group.
  • The compound is colorless and has applications in various fields due to its unique structure.
  • Preparation Methods

      Laboratory Synthesis:

      Industrial Production: On an industrial scale, benzotrichloride reacts with hydrogen fluoride in a pressurized reactor to produce trifluorotoluene.

  • Chemical Reactions Analysis

      Reactivity: Trifluorotoluene undergoes various reactions, including

      Common Reagents: Aluminum trichloride, hydrogen fluoride, and copper catalysts.

      Major Products: The compound serves as an intermediate in the synthesis of other chemicals, such as herbicides and pharmaceuticals.

  • Scientific Research Applications

      Chemistry: Trifluorotoluene is used as a solvent in mild Lewis-acid catalyzed reactions.

      Biology and Medicine: Derivatives of trifluorotoluene find applications in herbicides (e.g., fluometuron) and skeletal muscle relaxants (e.g., flumetramide).

      Industry: It plays a role in the production of pesticides and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which trifluorotoluene exerts its effects depends on its derivatives.
    • For example, flumetramide likely interacts with specific molecular targets or pathways to induce muscle relaxation.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C8H5ClF3NO2

    Molecular Weight

    239.58 g/mol

    IUPAC Name

    2-(chloromethyl)-1-nitro-4-(trifluoromethyl)benzene

    InChI

    InChI=1S/C8H5ClF3NO2/c9-4-5-3-6(8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2

    InChI Key

    CVIRIWBEHBOMHY-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C=C1C(F)(F)F)CCl)[N+](=O)[O-]

    Origin of Product

    United States

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